molecular formula C9H6ClNO2S B2428006 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione CAS No. 1439904-71-8

5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2428006
CAS No.: 1439904-71-8
M. Wt: 227.66
InChI Key: TURGTQILWPTNBT-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a chlorophenyl group

Properties

IUPAC Name

5-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-6-3-1-2-5(4-6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURGTQILWPTNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization with chloroacetic acid. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiazolidine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and diabetes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a different position of the chlorine atom.

    5-(3,4-Dichlorophenyl)-1,3-thiazolidine-2,4-dione: Contains an additional chlorine atom.

    5-(3-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Different heterocyclic ring system.

Uniqueness

5-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the thiazolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

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